Methyl 3-(2-aminoethoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-aminoethoxy)propanoate: is an organic compound with the molecular formula C6H13NO3 It is a derivative of propanoic acid and contains an aminoethoxy group attached to the third carbon of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 3-(2-aminoethoxy)propanoate can be synthesized through the esterification of 3-(2-aminoethoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(2-aminoethoxy)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-(2-aminoethoxy)propanoic acid or 3-(2-aminoethoxy)propanal.
Reduction: 3-(2-aminoethoxy)propanamine.
Substitution: Various substituted aminoethoxypropanoates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of polymers and resins.
Biology:
- Investigated for its potential role in biochemical pathways involving amino acids and esters.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
- Examined for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which methyl 3-(2-aminoethoxy)propanoate exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also act as a substrate or inhibitor for certain enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate: Contains an additional ethoxy group, which may alter its chemical properties and reactivity.
Methyl 3-(2-aminoethoxy)butanoate: Has a longer carbon chain, affecting its solubility and interaction with other molecules.
Uniqueness:
- Methyl 3-(2-aminoethoxy)propanoate is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its balance of hydrophilic and hydrophobic properties makes it suitable for various scientific and industrial uses.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl 3-(2-aminoethoxy)propanoate |
InChI |
InChI=1S/C6H13NO3/c1-9-6(8)2-4-10-5-3-7/h2-5,7H2,1H3 |
InChI Key |
RXDJTVSRDUNFSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.